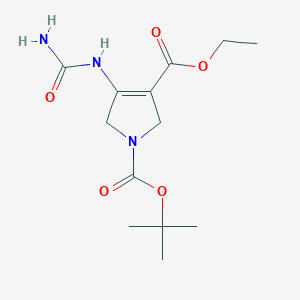![molecular formula C10H7F3N2O2 B1405829 8-(トリフルオロメチル)イミダゾ[1,2-a]ピリジン-3-カルボン酸メチル CAS No. 1206983-53-0](/img/structure/B1405829.png)
8-(トリフルオロメチル)イミダゾ[1,2-a]ピリジン-3-カルボン酸メチル
概要
説明
Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a chemical compound characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core and a trifluoromethyl group at the 8th position
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds, making it valuable in organic synthesis.
Biology: In biological research, Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is explored for its potential as a bioactive molecule. Its unique structure may interact with biological targets, leading to the development of new drugs and therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its pharmacological properties. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials. Its trifluoromethyl group imparts desirable properties, such as increased resistance to degradation and enhanced efficacy.
作用機序
- The primary targets of this compound are not explicitly mentioned in the literature. However, imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
- The mode of action likely involves interactions with cellular components. Imidazo[1,2-a]pyridines can participate in radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
- Unfortunately, specific biochemical pathways affected by this compound remain unclear. However, imidazo[1,2-a]pyridines have diverse applications due to their structural versatility .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
: Ma, C.-H., Chen, M., Feng, Z.-W., Zhang, Y., Wang, J., Jiang, Y.-Q., & Yu, B. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 45(21), 9460–9470. Read more : Synthesis and cytotoxic activity evaluation of novel imidazopyridine derivatives. (2024). BMC Chemistry, 18(1), 1–11. Read more : Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). Chemical Communications, 51(5), 804–818. Read more
生化学分析
Biochemical Properties
Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates. The interaction between Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate and kinases can lead to the modulation of kinase activity, thereby influencing various cellular processes . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular signaling pathways .
Cellular Effects
Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has been observed to exert various effects on different types of cells and cellular processes. In cancerous cells, this compound can influence cell proliferation, apoptosis, and metastasis by modulating key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway . Furthermore, Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Molecular Mechanism
The molecular mechanism of action of Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its binding interactions with various biomolecules. This compound can act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction. For instance, Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can change over time due to factors such as stability and degradation. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can lead to cumulative effects on cellular function, including alterations in gene expression, enzyme activity, and cellular metabolism .
Dosage Effects in Animal Models
The effects of Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate in animal models vary with different dosages. At low doses, this compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced adverse effects .
Metabolic Pathways
Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of active or inactive metabolites, which can further influence cellular function and biochemical pathways . Additionally, Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux and influx transporters, influencing its intracellular concentration and localization . Additionally, Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can bind to plasma proteins, affecting its distribution and accumulation in various tissues . The localization and accumulation of this compound can have significant implications for its biochemical and cellular effects .
Subcellular Localization
The subcellular localization of Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, this compound can be directed to the mitochondria, where it influences mitochondrial function and cellular metabolism .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. One common approach is the cyclization of an appropriate precursor, such as an amino-pyridine derivative, under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid derivatives.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and safety. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial to achieving high yields and purity.
化学反応の分析
Types of Reactions: Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium azide (NaN₃) or alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
類似化合物との比較
Methyl 8-(trifluoromethyl)quinoline-3-carboxylate
Methyl 8-(trifluoromethyl)pyrimido[1,2-a]pyridine-3-carboxylate
Methyl 8-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylate
Uniqueness: Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate stands out due to its specific imidazo[1,2-a]pyridine core, which imparts unique chemical and biological properties compared to other similar compounds. Its trifluoromethyl group further enhances its reactivity and stability, making it a valuable compound in various applications.
特性
IUPAC Name |
methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)7-5-14-8-6(10(11,12)13)3-2-4-15(7)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPXQRDTONSFGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2N1C=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-n-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-propenamide](/img/structure/B1405748.png)
![tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B1405749.png)


![(3bS,4aR)-3,4,4-Trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioic O-acid](/img/structure/B1405753.png)
![7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride](/img/structure/B1405754.png)
![Sodium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B1405755.png)
![5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate](/img/structure/B1405757.png)





